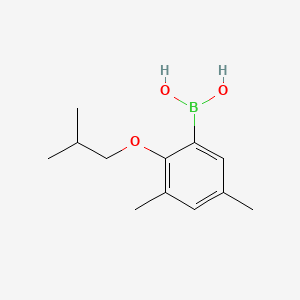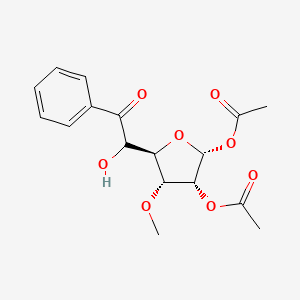
1beta-Hydroxyeuscaphic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1beta-Hydroxyeuscaphic acid is a natural compound belonging to the class of triterpenoids. It is primarily found in certain plants, such as those in the genus Euskafia . This compound is known for its significant biological activities, including hepatoprotective, antimicrobial, and antioxidant properties .
Métodos De Preparación
1beta-Hydroxyeuscaphic acid is generally obtained through extraction and purification from the corresponding plants. The detailed preparation involves several steps:
Extraction: The compound is extracted from plant materials using solvents like methanol, ethanol, or DMSO.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
Chemical Synthesis: In some cases, further chemical synthesis may be required to obtain the pure compound.
Análisis De Reacciones Químicas
1beta-Hydroxyeuscaphic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1beta-Hydroxyeuscaphic acid has a wide range of scientific research applications:
Mecanismo De Acción
The hepatoprotective activity of 1beta-Hydroxyeuscaphic acid is primarily due to its ability to lower the leakage of intracellular enzymes, reduce protein oxidation, and decrease the incidence of apoptosis . The compound interacts with molecular targets and pathways involved in oxidative stress and cell death, thereby protecting liver cells from damage .
Comparación Con Compuestos Similares
1beta-Hydroxyeuscaphic acid is unique among triterpenoids due to its specific biological activities. Similar compounds include:
- Pomolic acid
- Fupenzic acid
- Ursolic acid
- Euscaphic acid
- Arjunic acid
- Tomentic acid
- 3beta-E-feruloyl corosolic acid
- Myrianthic acid
- Cecropiacic acid
- Ilexoside B
These compounds share structural similarities but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C30H48O6 |
|---|---|
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
(1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22-,23-,26-,27-,28+,29-,30+/m1/s1 |
Clave InChI |
VULLSLYDWNGNKZ-FYLGDIBQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
